Ailanthone
Overview
Description
Ailanthone is an allelopathic chemical produced by the Ailanthus altissima tree, which inhibits the growth of other plants . It has been found to suppress the occurrence and progression of hepatic fibrosis . It is also being studied as a potential drug for castration-resistant prostate cancer .
Molecular Structure Analysis
The molecular formula of Ailanthone is C20H24O7 . Further details about its molecular structure are not available in the retrieved papers.Physical And Chemical Properties Analysis
Ailanthone has a molecular weight of 376.40 and a CAS number of 981-15-7 . It exhibited favorable drug-likeness and bioavailability as well as inactive hepatotoxic properties .Scientific Research Applications
Herbicide Potential : Ailanthone has been identified as a potent natural herbicide, demonstrating significant phytotoxic activity. It effectively inhibits plant growth at low doses and shows potential for weed management in urban and horticultural settings, although its low persistence in soil and high extraction costs are limitations (Demasi et al., 2019).
Anticancer Properties : Studies have shown ailanthone's effectiveness in promoting apoptosis and autophagy in various cancer cells, such as human vestibular schwannoma, gastric cancer, colorectal cancer, acute myeloid leukemia, and prostate cancer cells. It works by downregulating specific miRNAs and deactivating certain signaling pathways, which are crucial in cancer cell proliferation and survival (Yang et al., 2018; Chen et al., 2017; Bailly, 2020; Ding et al., 2021; Zhang et al., 2019; He et al., 2016).
Enhancing Herbicide Efficacy : Research involving the encapsulation of ailanthone in dextrin-based nanosponges has been conducted to enhance its herbicidal efficacy. These nanosponges have been shown to increase and prolong the phytotoxic activity of ailanthone, suggesting a new avenue for its application as a herbicide (Demasi et al., 2021).
Pharmacokinetic Studies : There have been developments in analytical methods to determine the concentration of ailanthone in biological samples, which is essential for understanding its pharmacokinetics and therapeutic potential, particularly in anticancer research (Chen et al., 2015).
Additional Bioactive Properties : Ailanthone has been noted for its anti-HIV, anti-inflammatory, anti-malarial, anti-allergic, and anti-microbial activities, indicating a broad spectrum of potential therapeutic applications beyond its herbicidal and anticancer effects (Wei et al., 2018; Zhuo et al., 2015).
properties
IUPAC Name |
(1S,4R,5R,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10-,11-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVXGHSWZIJST-RLQYZCPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913455 | |
Record name | Ailanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ailanthone | |
CAS RN |
981-15-7 | |
Record name | Ailanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=981-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ailanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ailanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1β,11β,12α)-1,11,12-Trihydroxy-11,20-epoxypicrasa-3,13(21)-diene-2,16-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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